molecular formula C15H24SSi B8523792 [(5-Hexylthiophen-2-yl)ethynyl](trimethyl)silane CAS No. 880491-25-8

[(5-Hexylthiophen-2-yl)ethynyl](trimethyl)silane

Cat. No. B8523792
M. Wt: 264.5 g/mol
InChI Key: OKCOJZHJHWSPNA-UHFFFAOYSA-N
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Patent
US08410150B2

Procedure details

According to the method of S117b, ((5-hexylthiophen-2-yl)ethynyl)trimethylsilane (1 g, 3.7 mmol) was reacted with potassium fluoride (429 mg, 7.4 mmol) to give the title compound as a yellow oil following silica gel purification (hexane) (500 mg, 70%). 1H NMR (400 MHz, CDCl3) δ 7.10 (d, 1H, J=3.6 Hz), 6.64 (d, 1H, J=3.6 Hz), 2.78 (t, 2H, J=7.2 Hz) 1.68-1.55 (m, 2H), 1.36-1.28 (m, 6H), 0.89 (t, 3H, J=6.4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
429 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[S:11][C:10]([C:12]#[C:13][Si](C)(C)C)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[F-].[K+]>>[C:12]([C:10]1[S:11][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][CH:9]=1)#[CH:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(S1)C#C[Si](C)(C)C
Step Two
Name
Quantity
429 mg
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1SC(=CC1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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